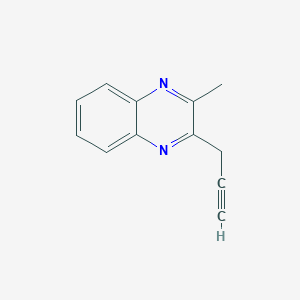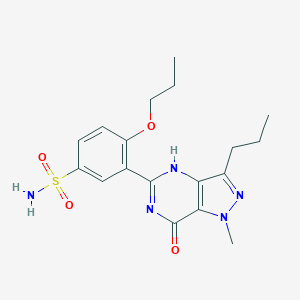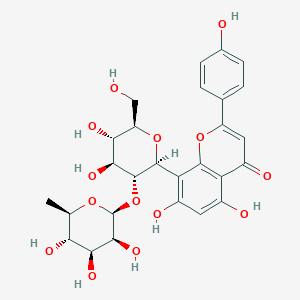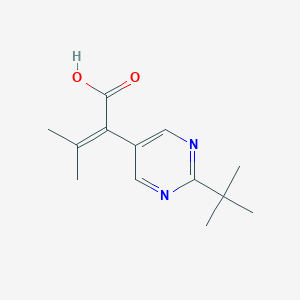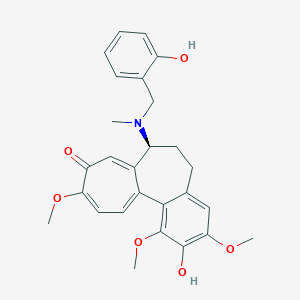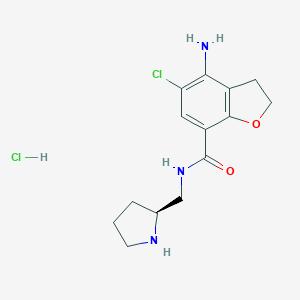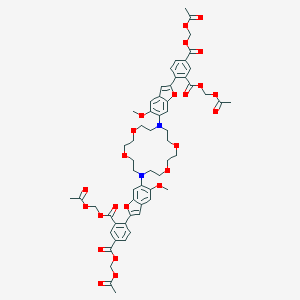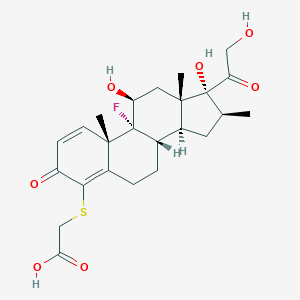
1-(Acetylthiomethyl)cyclopropaneacetonitrile
Vue d'ensemble
Description
1-(Acetylthiomethyl)cyclopropaneacetonitrile is a chemical compound used as a reagent in the synthesis of benzothiazole and thiazole substituted benzyl alcohols, which are potent LTD4 antagonists .
Synthesis Analysis
The synthesis of 1-(Acetylthiomethyl)cyclopropaneacetonitrile involves a reaction with triethylamine in ethanol, water, N,N-dimethyl-formamide, and toluene. The process includes several steps and conditions, such as cooling to -15° C and heating to 35° C .Chemical Reactions Analysis
1-(Acetylthiomethyl)cyclopropaneacetonitrile is used as a reagent in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . The exact chemical reactions it undergoes in this process are not specified in the search results.Physical And Chemical Properties Analysis
The molecular weight of 1-(Acetylthiomethyl)cyclopropaneacetonitrile is 169.24 . Other physical and chemical properties like boiling point, melting point, solubility, and stability are not available in the search results .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Cyclopropanes, including derivatives synthesized from compounds similar to 1-(Acetylthiomethyl)cyclopropaneacetonitrile, are crucial in organic synthesis. For example, a study demonstrated the base-promoted cyclodimerization of 1,1-dicyano-2-aryl-3-benzoylcyclopropanes in acetonitrile, leading to novel polyfunctionalized polycyclic compounds. This showcases the potential for generating complex structures from simpler cyclopropane derivatives (Ying Han et al., 2014).
- The synthesis of cyclopropane-based sugar derivatives as novel glycosyl donors for stereoselective synthesis highlights the versatility of cyclopropane compounds in synthesizing biologically relevant molecules (Q. Tian et al., 2010).
Catalysis and Chemical Transformations
- Cyclopropane derivatives serve as intermediates in various catalytic processes, including the Beckmann rearrangement catalyzed by cyclopropenium ions. This application underscores the role of cyclopropane structures in facilitating efficient and selective chemical transformations (V. Srivastava et al., 2010).
Material Science and Supramolecular Chemistry
- In supramolecular chemistry, cyclopropane-containing compounds interact with metal complexes to form self-assembled structures. These interactions are crucial for developing materials with specific optical and chemical properties, as demonstrated by the acid-driven adducts formed by cyclam-cored dendrimers and cyanide metal complexes (Giacomo Bergamini et al., 2004).
Advanced Organic Synthesis
- The development of chiral cyclopropane units for synthesizing conformationally restricted analogues of biologically active compounds illustrates the importance of cyclopropane derivatives in medicinal chemistry. These compounds provide a platform for studying bioactive conformations and potentially improving pharmacological activity (Yuji Kazuta et al., 2002).
Propriétés
IUPAC Name |
S-[[1-(cyanomethyl)cyclopropyl]methyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-7(10)11-6-8(2-3-8)4-5-9/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKQJRWEYCKICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Acetylthiomethyl)cyclopropaneacetonitrile | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

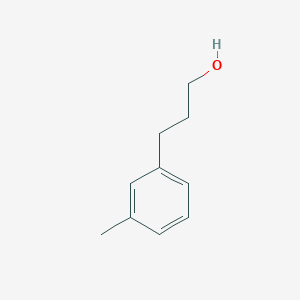
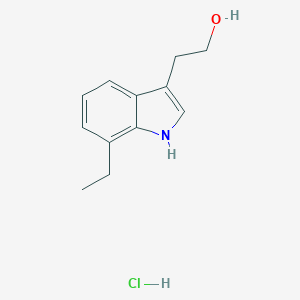
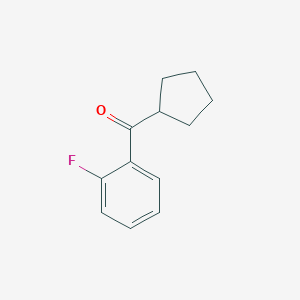
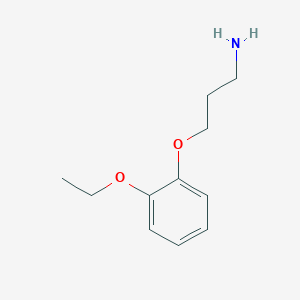
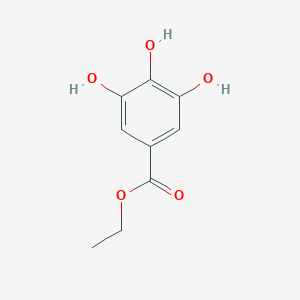
![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)
